molecular formula C18H17NO4S3 B412192 dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 258267-11-7

dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No. B412192
CAS RN: 258267-11-7
M. Wt: 407.5g/mol
InChI Key: FMAFPBCYNPALIA-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

The behavior of related compounds in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles has been extensively studied. For example, Shikhaliev et al. (1999) investigated the cycloaddition reaction rates and products, showing the formation of substituted dithiole-spiro-quinolines as reaction products. This work elucidates the reactivity of such compounds towards different electron-deficient triple bonds, highlighting their synthetic utility in creating complex molecular structures (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Synthesis and Structural Analysis

The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones has been shown to afford multiple cycloadducts, with structures confirmed by NMR spectroscopy and X-ray crystallography. This research, conducted by Giannola et al. (1986), demonstrates the synthetic versatility of thioxoquinazolinones in accessing diverse heterocyclic frameworks, which could be relevant for the development of new materials or bioactive molecules (Giannola, Palazzo, Lamartina, Sanseverino, & Sabatino, 1986).

Novel Cycloaddition Reactions

Research by Ogurtsov and Rakitin (2022) introduced new cycloaddition reactions leading to the synthesis of dithiole-dicarboxylates. Their work showcases the formation of novel thiophenylidene-dithioles through unexpected reaction pathways, providing insights into the reactivity and potential applications of these compounds in synthesizing new heterocyclic systems (Ogurtsov & Rakitin, 2022).

Advanced Materials Applications

The study by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural motifs with the specified chemical, in dye-sensitized solar cells. This research highlights the potential of such compounds in improving the photoelectric conversion efficiency of solar cells, showcasing their application in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name

dimethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-18(2)14(24)11(9-7-5-6-8-10(9)19-18)17-25-12(15(20)22-3)13(26-17)16(21)23-4/h5-8,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFPBCYNPALIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

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